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molecular formula C4H3BrClN3 B1273702 4-Amino-5-bromo-2-chloropyrimidine CAS No. 205672-25-9

4-Amino-5-bromo-2-chloropyrimidine

Cat. No. B1273702
M. Wt: 208.44 g/mol
InChI Key: QOWALNIZDHZTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420657B2

Procedure details

2,4-Dichloro-5-bromopyrimidine (200 g, 0.88 mol) is added slowly to NH3 (1000 ml, 7 M in MeOH) while the reaction mixture is kept below 10° C. The reaction mixture is stirred at rt for 2 h, heated to 60° C. for 2 h, and then cooled again to rt and stirred for 55 h. It is concentrated under reduced pressure, and the residue is suspended in H2O (500 ml). The aqueous layer is extracted with EtOAc (3×) and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Br:9])=[CH:4][N:3]=1.[NH3:10]>>[Br:9][C:5]1[C:6]([NH2:10])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Br
Name
Quantity
1000 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to rt
STIRRING
Type
STIRRING
Details
stirred for 55 h
Duration
55 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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